

# Comparative Analysis of Mutant IDH1 Inhibitors: GSK864 vs. BAY1436032

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers and drug development professionals on the preclinical profiles of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

This guide provides a detailed comparison of **GSK864** and BAY1436032, two small molecule inhibitors developed to target cancer-associated mutations in the IDH1 enzyme. Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics. Both **GSK864** and BAY1436032 are designed to inhibit this aberrant enzymatic activity, thereby reducing D-2HG levels and restoring normal cellular function.

## **Mechanism of Action and Target Profile**

Both **GSK864** and BAY1436032 are allosteric inhibitors that bind to a site distinct from the active site of the mutant IDH1 enzyme.[1] This binding induces a conformational change that inactivates the enzyme, preventing the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to D-2HG.[1][2]

**GSK864** is a chemical probe developed from a precursor, GSK321, with improved pharmacokinetic properties.[3] It has been characterized as a potent inhibitor of several IDH1 R132 mutations.[4]

BAY1436032 is described as a novel, orally available pan-mutant IDH1 inhibitor, demonstrating high selectivity and efficacy against a range of IDH1 R132 mutations.[2][5][6] It has been



evaluated in preclinical models of various solid tumors and hematological malignancies, as well as in Phase I clinical trials.[7][8][9]

# **Quantitative Performance Data**

The following tables summarize the in vitro potency and selectivity of **GSK864** and BAY1436032 from various preclinical studies.

Table 1: Biochemical Inhibition of Recombinant IDH1 Enzymes

| Compound               | Target     | IC50 (nM) | Selectivity<br>vs. IDH1-<br>WT | Selectivity<br>vs. IDH2-<br>WT | Reference |
|------------------------|------------|-----------|--------------------------------|--------------------------------|-----------|
| GSK864                 | IDH1-R132H | 20        | >40-fold                       | -                              | [1]       |
| IDH1-R132C             | 9          | -         | -                              | [10]                           |           |
| IDH1-WT                | >10,000    | -         | -                              | [1]                            | _         |
| IDH2-mutant<br>(R172K) | 183        | -         | -                              | [4]                            | _         |
| BAY1436032             | IDH1-R132H | 15        | >500-fold                      | >100 μM<br>(inactive)          | [1][11]   |
| IDH1-R132C             | 15         | >500-fold | >100 μM<br>(inactive)          | [11]                           |           |
| IDH1-WT                | 20,000     | -         | -                              | [11]                           | _         |
| IDH2-WT                | >100,000   | -         | -                              | [11]                           | _         |

Table 2: Cellular Inhibition of D-2HG Production (EC50/IC50)



| Compound                        | Cell Line                       | IDH1 Mutation | EC50/IC50<br>(nM) | Reference |
|---------------------------------|---------------------------------|---------------|-------------------|-----------|
| GSK864                          | HT1080                          | R132C         | 320               | [3]       |
| THP-1                           | R132H                           | 50            | [12]              |           |
| U87                             | R132H                           | 40            | [12]              |           |
| BAY1436032                      | Mouse<br>hematopoietic<br>cells | R132H         | 60                | [13]      |
| Mouse<br>hematopoietic<br>cells | R132C                           | 45            | [13]              |           |
| Primary human<br>AML cells      | R132C/G/H/L/S                   | 3-16          | [14]              |           |
| LN-229<br>(glioblastoma)        | R132H<br>(overexpressed)        | 73            | [11]              |           |
| HCT116<br>(colorectal)          | R132H<br>(overexpressed)        | 47            | [11]              |           |
| HT-1080<br>(sarcoma)            | R132C<br>(endogenous)           | 135           | [11]              |           |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating IDH1 inhibitors.





Click to download full resolution via product page

Caption: Targeted inhibition of the mutant IDH1 signaling pathway.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Facebook [cancer.gov]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results PMC [pmc.ncbi.nlm.nih.gov]
- 10. Water Networks and Correlated Motions in Mutant Isocitrate Dehydrogenase 1 (IDH1) Are Critical for Allosteric Inhibitor Binding and Activity PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]
- To cite this document: BenchChem. [Comparative Analysis of Mutant IDH1 Inhibitors: GSK864 vs. BAY1436032]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607869#comparative-analysis-of-gsk864-and-bay1436032]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com